5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with morpholine and formaldehyde under specific conditions to yield the final product .
Chemical Reactions Analysis
5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the development of new materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives such as 5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione and 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione. These compounds share similar structures but differ in their substituents on the phenyl ring, which can affect their chemical properties and applications .
Properties
Molecular Formula |
C13H14FN3O2S |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H14FN3O2S/c14-11-3-1-10(2-4-11)12-15-17(13(20)19-12)9-16-5-7-18-8-6-16/h1-4H,5-9H2 |
InChI Key |
FTDAWHMSPCSZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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